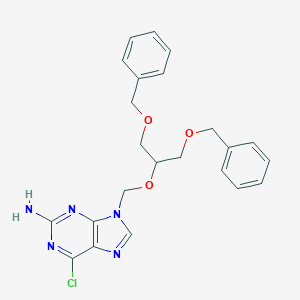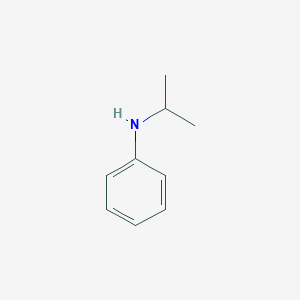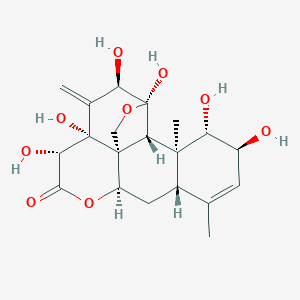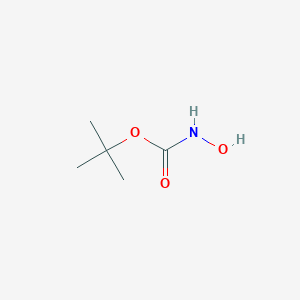
tert-Butyl N-hydroxycarbamate
概要
説明
Tert-Butyl N-hydroxycarbamate, also known as N-Boc-hydroxylamine, is a compound with the linear formula (CH3)3COCONHOH . It has a molecular weight of 133.15 . It is a white to light pink crystalline powder .
Synthesis Analysis
The compound can be prepared using a method from the literature involving the reaction of hydroxylamine hydrochloride, potassium carbonate, and di-tert-butyl dicarbonate .Molecular Structure Analysis
The X-ray structure of the compound has been determined for the first time. This features ribbons formed by two parallel chains of molecules joined by C=O···H–N hydrogen bonding, which are then cross-linked by C=O···H–O hydrogen bonds . The N-hydroxycarbamate functionality is quite accurately planar with a torsion angle O(1)–C(1)–N(1)–(O3) of +2.1(2)° .Chemical Reactions Analysis
Tert-Butyl N-hydroxycarbamate has proven to be useful in a number of recent applications, including the generation of t-Boc–N=O for use as a Diels Alder dienophile .Physical And Chemical Properties Analysis
The compound is a solid at 20°C and should be stored under inert gas . It is moisture sensitive . The melting point is between 53-55°C .科学的研究の応用
tert-Butyl N-hydroxycarbamate: , also known as N-Boc-Hydroxylamine, is a multifunctional compound that has been utilized in various scientific research applications. Here’s a comprehensive analysis focusing on six unique applications:
X-ray Crystallography
The X-ray structure of tert-Butyl N-hydroxycarbamate has been determined, revealing interesting hydrogen bonding patterns. This compound forms ribbons created by two parallel chains of molecules joined by C=O···H–N hydrogen bonding, which are then cross-linked by C=O···H–O hydrogen bonds . This structural information is crucial for understanding the compound’s interactions and stability in different environments, making it valuable for materials science and engineering research.
Diels-Alder Reactions
tert-Butyl N-hydroxycarbamate has been reported to generate t-Boc–N=O , which is used as a dienophile in Diels-Alder reactions . This application is significant in synthetic organic chemistry, where the Diels-Alder reaction is a powerful tool for constructing complex molecular architectures.
Hydrogen Bonding Studies
Due to its potential to form a wide range of hydrogen bonding patterns, tert-Butyl N-hydroxycarbamate serves as a model compound for studying hydrogen bonding interactions . These studies can provide insights into the behavior of biological molecules and the design of new pharmaceuticals.
Solid-State Chemistry
The compound’s ability to exhibit various hydrogen bonding patterns in the solid state makes it a subject of interest in solid-state chemistry . Researchers can explore the compound’s properties to develop new materials with specific characteristics, such as improved thermal stability or mechanical strength.
Molecular Structure Analysis
The planarity of the N-hydroxycarbamate functionality and its conventional bond lengths and angles make tert-Butyl N-hydroxycarbamate suitable for molecular structure analysis . This analysis is vital for computational chemistry and the development of new computational models for predicting molecular behavior.
Safety And Hazards
The compound is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .
特性
IUPAC Name |
tert-butyl N-hydroxycarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-5(2,3)9-4(7)6-8/h8H,1-3H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDVJQOGFWAVLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189587 | |
| Record name | tert-Butyl N-hydroxycarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-hydroxycarbamate | |
CAS RN |
36016-38-3 | |
| Record name | tert-Butyl N-hydroxycarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36016-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl N-hydroxycarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036016383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 36016-38-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144620 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 36016-38-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131086 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tert-Butyl N-hydroxycarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-hydroxycarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.019 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-BUTYL N-HYDROXYCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJV9GPX5T3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure of tert-Butyl N-hydroxycarbamate and what are its key physical properties?
A1: tert-Butyl N-hydroxycarbamate, also known as N-Boc-hydroxylamine, has the molecular formula C5H11NO3 and a molecular weight of 133.15 g/mol. [] Its structure features a tert-butyl carbamate group (Boc) attached to the nitrogen atom of hydroxylamine. This compound typically appears as a colorless or beige crystalline solid. [] The X-ray structure reveals ribbons formed by hydrogen bonding between C=O and H-N and cross-linked by C=O···H–O hydrogen bonds. []
Q2: Can you describe a typical synthesis method for tert-Butyl N-hydroxycarbamate?
A3: A common synthesis involves reacting hydroxylamine hydrochloride with a base like sodium or potassium carbonate in a diethyl ether and water mixture. [] tert-Butyl dicarbonate is then added dropwise at 0°C, and the reaction proceeds at room temperature. [] The product is obtained by filtration, evaporation, and crystallization from cyclohexane or a cyclohexane/toluene mixture. []
Q3: How is tert-Butyl N-hydroxycarbamate used in the synthesis of O-substituted hydroxylamines?
A4: tert-Butyl N-hydroxycarbamate acts as a versatile precursor to O-substituted hydroxylamines. [] This is achieved by O-alkylation of the compound with methanesulfonates of the desired alcohols. [] Subsequent acidic N-deprotection removes the Boc group, yielding the desired O-substituted hydroxylamine. []
Q4: How does tert-Butyl N-hydroxycarbamate participate in Diels-Alder reactions?
A5: tert-Butyl N-hydroxycarbamate can be converted into tert-butyl nitrosoformate, a reactive dienophile. [] This conversion is often achieved via vanadium-catalyzed oxidation using alkyl hydroperoxides. [] The generated tert-butyl nitrosoformate can then participate in Diels-Alder reactions with various dienes, forming functionalized 3,6-dihydro-2H-1,2-oxazines. []
Q5: Can tert-Butyl N-hydroxycarbamate be used to synthesize spironoraristeromycin?
A6: Yes, tert-Butyl N-hydroxycarbamate plays a crucial role in the diastereoselective synthesis of spironoraristeromycin. [] It reacts with an N-Cbz-protected spirocyclic diene via an acylnitroso Diels-Alder reaction to yield a key spirocycloadduct. [] This intermediate is then further elaborated to afford the target spironoraristeromycin. []
Q6: How does tert-Butyl N-hydroxycarbamate function as an N-(Boc)-protected nitrone equivalent?
A7: tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, easily synthesized from tert-butyl N-hydroxycarbamate, serve as N-(Boc)-protected nitrone equivalents. [] Upon reaction with organometallic reagents, these compounds afford valuable N-(Boc)hydroxylamines. [] This approach highlights the versatility of tert-butyl N-hydroxycarbamate as a building block in organic synthesis. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

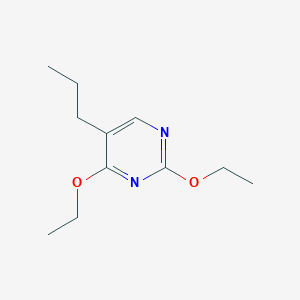
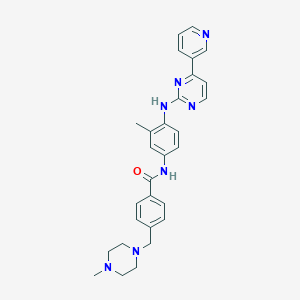

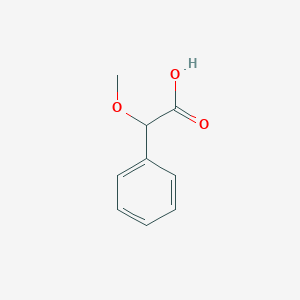
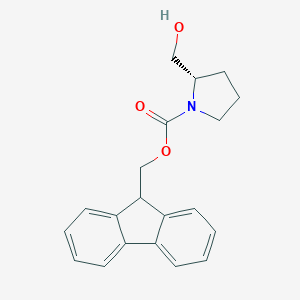
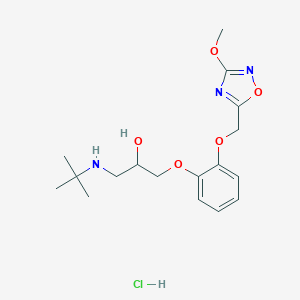
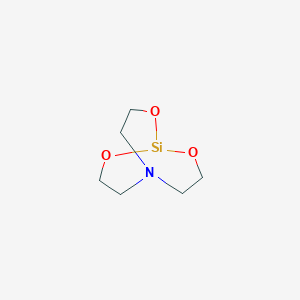
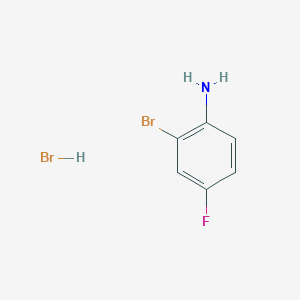

![4-[(2,5-Difluorophenyl)methyl]piperidine](/img/structure/B128919.png)
